molecular formula C18H16O3S B12919918 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran CAS No. 115563-21-8

5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran

Cat. No.: B12919918
CAS No.: 115563-21-8
M. Wt: 312.4 g/mol
InChI Key: PSVJVMVWSHVEAQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic IUPAC name 5-Methyl-3-(4-methylbenzenesulfonyl)-2-phenylfuran is derived through strict adherence to the Naming and Indexing of Chemical Substances for Chemical Abstracts guidelines. The parent structure is furan , a five-membered oxygen-containing heterocycle, numbered such that the oxygen atom occupies position 1. Substituents are prioritized and ordered alphabetically:

  • Phenyl group at position 2 (C-2)
  • 4-Methylbenzenesulfonyl group at position 3 (C-3)
  • Methyl group at position 5 (C-5)

The sulfonyl group (-SO₂-) is treated as a substituent prefixed with "4-methylbenzenesulfonyl," reflecting the toluenesulfonyl (tosyl) moiety. The numerical locants (2, 3, 5) are assigned to minimize positional indices, following the lowest-numbering rule. The compound’s stereochemistry is fully defined by its planar aromatic system, eliminating the need for stereochemical descriptors.

Position Substituent Prefix
2 Phenyl 2-phenyl
3 4-Methylbenzenesulfonyl 3-(4-methylbenzene-1-sulfonyl)
5 Methyl 5-methyl

Structural Classification as Sulfonated Furan Derivative

This compound belongs to the sulfonated furan derivatives , characterized by a furan core modified with a sulfonyl group (-SO₂-). The sulfonyl group introduces significant electron-withdrawing effects, altering the furan’s aromaticity and reactivity. Key structural features include:

  • Furan backbone : A five-membered ring with one oxygen atom, enabling π-electron delocalization.
  • Sulfonated substituent : The 4-methylbenzenesulfonyl group at C-3, which enhances electrophilic substitution resistance while facilitating nucleophilic attacks at adjacent positions.
  • Aromatic and alkyl groups : The phenyl (C-2) and methyl (C-5) groups contribute steric bulk and modulate electronic interactions.

The sulfonyl group’s presence classifies the compound as a sulfonate ester , distinguishing it from simpler furans lacking such functionalization.

Position in Heterocyclic Chemistry Taxonomy

Within heterocyclic chemistry, this compound occupies a unique taxonomic position:

  • Oxygen-containing heterocycles : As a furan derivative, it is part of the broader class of five-membered rings with one oxygen atom.
  • Sulfonated heterocycles : The tosyl group places it among sulfonated heterocycles, which are pivotal in medicinal chemistry for their bioisosteric properties.
  • Polyfunctionalized aromatics : Its multiple substituents (phenyl, methyl, sulfonyl) exemplify advanced functionalization strategies used to tailor reactivity and solubility.

Comparatively, 5-Methyl-3-(4-methylbenzenesulfonyl)-2-phenylfuran diverges from simpler furans like 2-phenylfuran or 5-methylfuran due to its sulfonated group, which introduces distinct electronic and steric profiles. These attributes make it a valuable intermediate in synthesizing pharmacologically active molecules or materials with tailored electronic properties.

Properties

CAS No.

115563-21-8

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)sulfonyl-2-phenylfuran

InChI

InChI=1S/C18H16O3S/c1-13-8-10-16(11-9-13)22(19,20)17-12-14(2)21-18(17)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

PSVJVMVWSHVEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=C2)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-3-tosylfuran typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, where benzene reacts with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group can be added through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Tosylation: The final step involves the introduction of the tosyl group. This can be achieved by reacting the furan derivative with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 5-Methyl-2-phenyl-3-tosylfuran follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-3-tosylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

5-Methyl-2-phenyl-3-tosylfuran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-3-tosylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tosyl group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include sulfonyl- and sulfinyl-substituted benzofurans, such as:

  • 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran ()
  • 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran ()
  • 5-Cyclohexyl-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran ()

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions) Electron Effects Biological Activity Reference ID
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran 5-Me, 3-SO₂(4-MeC₆H₄), 2-Ph Strong electron-withdrawing Hypothesized antimicrobial N/A
5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran 5-F, 3-SO₂(4-MeC₆H₄), 2-Me Enhanced polarity, stability Antimicrobial (inferred)
5-Chloro-2-(4-MePh)-3-MeSO-1-benzofuran 5-Cl, 3-SO(Me), 2-(4-MeC₆H₄) Moderate electron-withdrawing Antitumor, antifungal
5-Cyclohexyl-2-Me-3-(4-MePhSO)-1-benzofuran 5-Cyclohexyl, 3-SO(4-MeC₆H₄), 2-Me Steric hindrance dominates Limited activity data

Key Observations:

  • Sulfonyl vs. Sulfinyl Groups : Sulfonyl groups (SO₂) exhibit stronger electron-withdrawing effects than sulfinyl (SO), increasing molecular polarity and stability . This enhances interactions with biological targets, as seen in the antimicrobial activity of 5-fluoro analogs .
  • Halogen Substituents : Fluorine and chlorine at position 5 improve metabolic stability and binding affinity. For example, 5-chloro derivatives demonstrate antitumor activity linked to their ability to disrupt cellular redox balance .
Crystallographic and Conformational Analysis

Table 2: Selected Bond Angles and Distances

Compound C-S Bond (Å) Dihedral Angle (Benzofuran-Substituent) Reference ID
5-Fluoro-2-Me-3-(4-MePhSO₂)-1-benzofuran 1.76 (S=O) 85.2° (SO₂ vs. benzofuran plane)
5-Chloro-2-(4-MePh)-3-MeSO-1-benzofuran 1.82 (S-O) 72.5° (SO vs. benzofuran plane)
5-Cyclohexyl-2-Me-3-(4-MePhSO)-1-benzofuran 1.80 (S-O) 68.9° (SO vs. benzofuran plane)

Notable Trends:

  • S=O Bond Lengths : Sulfonyl groups (1.76 Å) have shorter S=O bonds than sulfinyl groups (1.80–1.82 Å), reflecting higher bond order and stability .
  • Dihedral Angles: Larger dihedral angles in sulfonyl derivatives (e.g., 85.2° in ) suggest reduced conjugation with the benzofuran core, favoring non-planar conformations that may enhance membrane permeability .

Biological Activity

5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran, also known as 5-Methyl-2-phenyl-3-tosylfuran, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 115563-21-8
Molecular Formula C18H16O3S
Molecular Weight 312.4 g/mol
IUPAC Name 5-methyl-3-(4-methylphenyl)sulfonyl-2-phenylfuran
InChI Key PSVJVMVWSHVEAQ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The tosyl group enhances binding affinity towards specific enzymes and receptors, potentially leading to the inhibition or activation of critical biochemical pathways .

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against a range of bacterial and fungal strains. The presence of the sulfonyl group in this compound is believed to contribute to its antimicrobial potency .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting cell growth in various cancer cell lines. In vitro studies suggest that it may induce apoptosis through the activation of apoptotic pathways, possibly by modulating Bcl-2 family proteins .

Case Study: Bcl-2/Bcl-xL Inhibition

A study focused on the structural analogs of this compound demonstrated significant binding affinities to Bcl-2 and Bcl-xL proteins. Compounds structurally similar to this compound showed IC50 values indicating potent inhibition of cell growth in tumor models .

Anti-inflammatory Activity

The anti-inflammatory effects of furan derivatives have also been documented. The mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Antimicrobial Effective against various bacteria and fungi
Anticancer Induces apoptosis in cancer cell lines
Anti-inflammatory Inhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonation of the benzene ring, followed by coupling reactions. For example, Suzuki-Miyaura cross-coupling can introduce the phenyl group at the 2-position, while sulfonyl groups are introduced via sulfonation using 4-methylbenzenesulfonyl chloride. Solvent selection (e.g., dichloromethane or THF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization. Structural analogs in the literature often employ column chromatography for purification, with TLC monitoring .

Q. Which spectroscopic techniques are prioritized for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and detect electronic effects from the sulfonyl group (e.g., deshielding of adjacent protons).
  • X-ray Crystallography : Provides definitive bond lengths (e.g., C–S bonds at ~1.76 Å) and torsion angles (e.g., dihedral angles between the furan and benzene rings ranging from 85° to 178°) .
  • IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and aromatic C–H vibrations .

Q. What pharmacological screening assays are applicable for preliminary bioactivity assessment?

  • Methodological Answer :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination.
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases, leveraging the sulfonyl group’s electrophilicity .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). Focus on sulfonyl interactions with catalytic lysine residues.
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to guide functional group modifications .

Q. What strategies resolve crystallographic data discrepancies in sulfonyl-containing benzofurans?

  • Methodological Answer :

  • Torsion Angle Analysis : Compare observed angles (e.g., C8–C9–C10–C11 = −179.49° in ) with DFT-optimized geometries to identify steric clashes or electronic distortions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing anomalies .

Q. How are structure-activity relationships (SARs) elucidated for sulfonyl-benzofuran derivatives?

  • Methodological Answer :

  • Substituent Scanning : Systematically vary the 4-methyl group on the sulfonyl moiety (e.g., replace with halogens or electron-withdrawing groups) and measure changes in bioactivity.
  • Crystallographic Data Mining : Correlate bond lengths (e.g., S–O bonds at 1.42–1.44 Å) with biological potency to identify key pharmacophoric features .

Q. What experimental controls are critical in reproducibility studies for this compound’s synthesis?

  • Methodological Answer :

  • Reagent Purity Controls : Use freshly distilled 4-methylbenzenesulfonyl chloride to avoid hydrolysis byproducts.
  • Reaction Atmosphere : Conduct coupling reactions under inert gas (N₂/Ar) to prevent palladium catalyst oxidation.
  • Crystallization Solvent Validation : Compare crystallization outcomes in ethanol vs. acetonitrile to assess polymorphism risks .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation (e.g., sulfonyl group hydrolysis) that may reduce in vivo efficacy.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to reconcile discrepancies .

Q. Why might NMR spectra show unexpected splitting patterns in derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : Rotational restriction around the sulfonyl group (e.g., C1–S1–C16 torsion angle = −23.25° in ) can cause diastereotopic proton splitting.
  • Solvent Polarity Effects : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s role in signal broadening .

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